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AKN-028 is a novel, orally available small-molecule tyrosine kinase inhibitor (TKI) that primarily targets
FMS-like receptor tyrosine kinase 3 (FLT3). Its preclinical development was primarily targeted for the
treatment of Acute Myeloid Leukemia (AML) [1] [2]. The following sections detail its discovery, mechanism

of action, and preclinical profile.

Mechanism of Action and Kinase Profiling

AKN-028 functions as a potent and targeted inhibitor of key tyrosine kinases implicated in leukemogenesis.

e Primary Target Inhibition: It is a potent inhibitor of FLT3 receptor tyrosine kinase, demonstrating an
IC50 of 6 nM in enzyme inhibition assays [1] [3] [2]. This activity translates to cellular systems, where
AKN-028 causes dose-dependent inhibition of FLT3 autophosphorylation [1] [2].

e Multi-Kinase Activity: Beyond FLT3, AKN-028 exhibits a multi-kinase inhibition profile. At a
concentration of 1 yuM, it significantly inhibits other kinases, including KIT, CLK1, RPS6KA, VEGFR2,
and FGFR2 [1] [3]. Inhibition of KIT autophosphorylation has been shown in a human
megakaryoblastic leukemia cell line (MO7) overexpressing KIT [1] [2].

e Downstream Signaling & Cellular Effects: By inhibiting FLT3, AKN-028 disrupts critical
downstream survival pathways, including AKT, STAT, and MAP-kinase signaling [2]. This disruption
triggers apoptosis (programmed cell death) through the activation of caspase 3 and induces a G0/1
cell cycle arrest in AML cell lines [1] [4]. Gene expression profiling revealed that a key effect of AKN-
028 is the downregulation of Myc-associated genes [4].
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The diagram below illustrates the mechanism of action of AKN-028 and its downstream effects on an AML

cell.
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Preclinical Efficacy and Protocols

The antileukemic activity of AKN-028 was rigorously evaluated across a range of in vitro and in vivo

models.

In Vitro Cytotoxicity Assessments
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The Fluorometric Microculture Cytotoxicity Assay (FMCA) was the primary method used to evaluate

cytotoxic response [2]. The general protocol is as follows:

e Cell Seeding: Cells are seeded into drug-prepared microplates at densities varying by cell type.

¢ Incubation: Plates are incubated for 72 hours.

¢ Viability Measurement: The living-cell density is assessed using fluorescence. Results are
calculated as a Survival Index (%, defined as fluorescence in test wells as a percentage of control

cultures.

o Data Analysis: IC50 values are determined from log concentration-effect curves using nonlinear
regression analysis in software such as GraphPad Prism [2].

The table below summarizes key in vitro efficacy data from these experiments.

Model System

Experimental Details

Key Findings

AML Cell
Lines [1] [2]

Primary AML
Samples [1] [2]

Kinase
Inhibition [1]
[2]

Panel of 5 AML lines (MV4-11,
MOLM-13, Kasumi-1, HL-60,
KG1a); 72h FMCA.

15 primary patient samples; 72h
FMCA.

Phospho-ELISA & Western Blot
in transfected fibroblasts & MO7
cells.

In Vivo Efficacy and Tolerability

Cytotoxic in all 5 AML lines; Most potent in MV4-
11 & MOLM-13 (IC50 < 50 nM); IC50 0.5-6 pM
in others.

Clear dose-dependent cytotoxic response;
Mean IC50 of 1 pM; Activity seen regardless of
FLT3 mutation status.

Dose-dependent inhibition of FLT3 (wt, TKD,
ITD) and KIT autophosphorylation.

e Model: Male C57 black mice with MV4-11 xenografts [3].
¢ Dosing: 15 mg/kg via subcutaneous injection, twice daily for 6 days [3].

¢ Results: AKN-028 demonstrated a significant antileukemic effect, inhibiting tumor growth. The
compound showed high oral bioavailability and no major toxicity was observed in the experiment,
as body weight was not affected [1] [3] [2].

Combination Therapy Studies
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Studies investigated the synergy between AKN-028 and standard AML chemotherapeutics (cytarabine,
daunorubicin) in MV4-11 cells [2].

e Method: Drugs were tested at fixed, equipotent molar ratios in different sequences.

¢ Finding: Synergistic activity was observed when cytarabine or daunorubicin was added
simultaneously or 24 hours before AKN-028 [1] [2]. This supports the potential for combination
therapy in clinical development.

Clinical Development Status

The promising preclinical profile of AKN-028 led to its advancement into clinical trials.

¢ Phase 1/2 Trial Initiation: A Phase 1/2, open-label, multi-center dose escalation study was initiated
to evaluate the safety, tolerability, and proof-of-concept of AKN-028 in patients with AML who had
relapsed or were intolerant to standard chemotherapy (EudraCT Number: 2011-003285-33) [5].

o Trial Status: According to the DrugBank database, this clinical trial has been terminated [6]. The
search results do not provide the reasons for termination or any results from the clinical trial. No more
recent development updates are available.

Conclusion

AKN-028 emerged as a promising, orally active FLT3 inhibitor with significant and broad-spectrum
preclinical efficacy in AML models, including those resistant to chemotherapy. Its activity appeared
independent of FLT3 mutation status, and it showed synergy with standard chemotherapy drugs. While these
findings warranted its progression into clinical trials (Phase 1/2 initiated in 2011), the project was
subsequently terminated. The lack of recent data suggests that clinical development of AKN-028 is no longer

active.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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